lithium;3-[(4-methoxybenzoyl)amino]propanoate
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Overview
Description
Lithium;3-[(4-methoxybenzoyl)amino]propanoate is an organic compound that combines lithium with a propanoate group substituted with a 4-methoxybenzoyl amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-[(4-methoxybenzoyl)amino]propanoate typically involves the reaction of 3-aminopropanoic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting 3-[(4-methoxybenzoyl)amino]propanoic acid is then treated with lithium hydroxide to form the lithium salt. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-[(4-methoxybenzoyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-[(4-Hydroxybenzoyl)amino]propanoate
Reduction: 3-[(4-Methoxybenzyl)amino]propanoate
Substitution: 3-[(4-Substituted-benzoyl)amino]propanoate
Scientific Research Applications
Lithium;3-[(4-methoxybenzoyl)amino]propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the context of lithium’s known mood-stabilizing properties.
Industry: Utilized in the development of advanced materials, including lithium-ion batteries and other energy storage devices.
Mechanism of Action
The mechanism of action of lithium;3-[(4-methoxybenzoyl)amino]propanoate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, influencing cellular signaling pathways. The benzoyl moiety may interact with specific proteins, altering their function and leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Lithium;3-[(4-hydroxybenzoyl)amino]propanoate
- Lithium;3-[(4-chlorobenzoyl)amino]propanoate
- Lithium;3-[(4-nitrobenzoyl)amino]propanoate
Uniqueness
Lithium;3-[(4-methoxybenzoyl)amino]propanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
lithium;3-[(4-methoxybenzoyl)amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4.Li/c1-16-9-4-2-8(3-5-9)11(15)12-7-6-10(13)14;/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVNLJPKXYVOQV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=CC=C(C=C1)C(=O)NCCC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12LiNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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